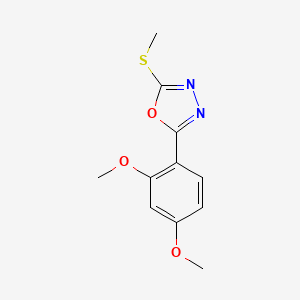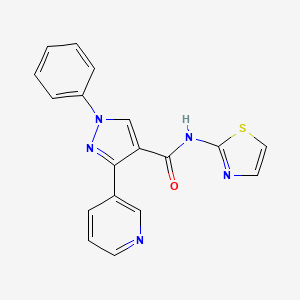
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate, also known as EODA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate is not fully understood. However, studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have a wide range of biological activities, making it a versatile tool for various research applications. However, one limitation of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several future directions for 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate research. One area of interest is the development of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of novel 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate and its potential applications in various fields.
Métodos De Síntesis
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the reaction with sodium hydride and acetic anhydride. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. In organic synthesis, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be used as a building block for the synthesis of other compounds. In material science, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been used as a precursor for the synthesis of fluorescent materials.
Propiedades
IUPAC Name |
(8-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-4-10-7-13(18)21-14-11(10)5-6-12(19-8(2)16)15(14)20-9(3)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJANTYALNIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
